

# Application Notes and Protocols for Grepafloxacin Hydrochloride Susceptibility Testing

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## Compound of Interest

Compound Name: *Grepafloxacin hydrochloride*

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## Introduction

Grepafloxacin is a fluoroquinolone antibiotic that demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Although grepafloxacin was withdrawn from the market due to side effects, its study remains relevant for understanding fluoroquinolone resistance mechanisms and for the development of new antimicrobial agents. These application notes provide detailed, standardized protocols for determining the in vitro susceptibility of bacteria to **grepafloxacin hydrochloride**. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, including disk diffusion, broth microdilution, and agar dilution.

Disclaimer: Grepafloxacin was withdrawn from the U.S. and worldwide markets in 1999.<sup>[1]</sup> The interpretive criteria and quality control parameters presented in this document are based on historical data and may not be present in the most current guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter interpretive criteria, along with quality control ranges for grepafloxacin against specific bacterial species.

Table 1: Interpretive Criteria for Grepafloxacin Susceptibility Testing

Organism	Method	Disk Content	Susceptible	Intermediate	Resistant
Haemophilus influenzae	Broth Dilution (MIC)	-	$\leq 0.06 \mu\text{g/mL}$	-	Not Defined
Haemophilus influenzae	Disk Diffusion	5 $\mu\text{g}$	$\geq 27 \text{ mm}$	-	Not Defined
Neisseria gonorrhoeae	Agar Dilution (MIC)	-	$\leq 0.06 \text{ mg/L}$	-	Not Defined
Neisseria gonorrhoeae	Disk Diffusion	5 $\mu\text{g}$	$\geq 37 \text{ mm}$	28-36 mm	$\leq 27 \text{ mm}$
Staphylococcus species	Disk Diffusion	5 $\mu\text{g}$	-	-	$\leq 14 \text{ mm}$
H. influenzae and parainfluenzae	Disk Diffusion	5 $\mu\text{g}$	$\geq 18 \text{ mm}$	15-17 mm	$\leq 14 \text{ mm}$

Note: The "Intermediate" and "Resistant" categories for some organisms were not defined in the available literature due to the lack of resistant clinical isolates at the time of the studies.[\[2\]](#)  
[\[3\]](#)[\[4\]](#)

Table 2: Quality Control Ranges for Grepafloxacin Susceptibility Testing

Quality Control Strain	Method	Disk Content	Acceptable Range
Haemophilus influenzae ATCC 49247	Broth Microdilution (MIC)	-	0.002 - 0.016 µg/mL[2]
Haemophilus influenzae ATCC 49247	Disk Diffusion	5 µg	32 - 39 mm[2]
Neisseria gonorrhoeae ATCC 49226	Agar Dilution (MIC)	-	0.004 - 0.03 mg/L[3][4]
Neisseria gonorrhoeae ATCC 49226	Disk Diffusion	5 µg	44 - 52 mm[3][4][5]

## Experimental Protocols

### Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7][8]

#### a. Preparation of Grepafloxacin Stock Solution:

- Prepare a stock solution of **grepafloxacin hydrochloride** at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to dissolve, followed by adjustment to a neutral pH).
- Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
- Store the stock solution in aliquots at -20°C or below.[9]

#### b. Inoculum Preparation:

- From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth for non-fastidious organisms).
- Incubate the broth culture at  $35 \pm 2^{\circ}\text{C}$  until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[10]
- Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[10]

c. Procedure:

- Dispense 50  $\mu\text{L}$  of the appropriate sterile broth into each well of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the grepafloxacin stock solution in the microtiter plate to achieve the desired final concentration range.
- Add 50  $\mu\text{L}$  of the standardized bacterial inoculum to each well, resulting in a final volume of 100  $\mu\text{L}$ .[11]
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[7][8] For fastidious organisms like *Haemophilus* spp. and *Neisseria* spp., use appropriate media (e.g., *Haemophilus* Test Medium, GC agar base with supplements) and incubate in a  $\text{CO}_2$ -enriched atmosphere.[5]

d. Interpretation of Results:

- Following incubation, examine the plates for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of grepafloxacin that completely inhibits visible growth of the organism.[7]

## Agar Dilution Method

This method is considered a gold standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[12]

a. Preparation of Grepafloxacin-Containing Agar Plates:

- Prepare a series of dilutions of the grepafloxacin stock solution.
- For each concentration, add 1 part of the grepafloxacin dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar (or other appropriate agar for fastidious organisms).
- Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.
- Allow the plates to solidify at room temperature.
- Prepare a control plate containing no antibiotic.

b. Inoculum Preparation:

- Prepare the inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.
- Further dilute the inoculum to achieve a final concentration of approximately  $10^7$  CFU/mL.

c. Procedure:

- Using an inoculum-replicating apparatus, spot a defined volume (e.g., 1-2  $\mu$ L) of the standardized inoculum onto the surface of each agar plate, resulting in a final inoculum of approximately  $10^4$  CFU per spot.[6][12]
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.[12]

d. Interpretation of Results:

- The MIC is the lowest concentration of grepafloxacin at which there is no growth, a barely visible haze, or a single colony.

## Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[\[13\]](#)

### a. Materials:

- Grepafloxacin disks (5 µg).
- Mueller-Hinton agar plates (or appropriate medium for fastidious organisms).[\[5\]](#)
- Sterile cotton swabs.
- 0.5 McFarland turbidity standard.

### b. Inoculum Preparation:

- Prepare a bacterial inoculum with a turbidity matching the 0.5 McFarland standard as described previously.[\[13\]](#)

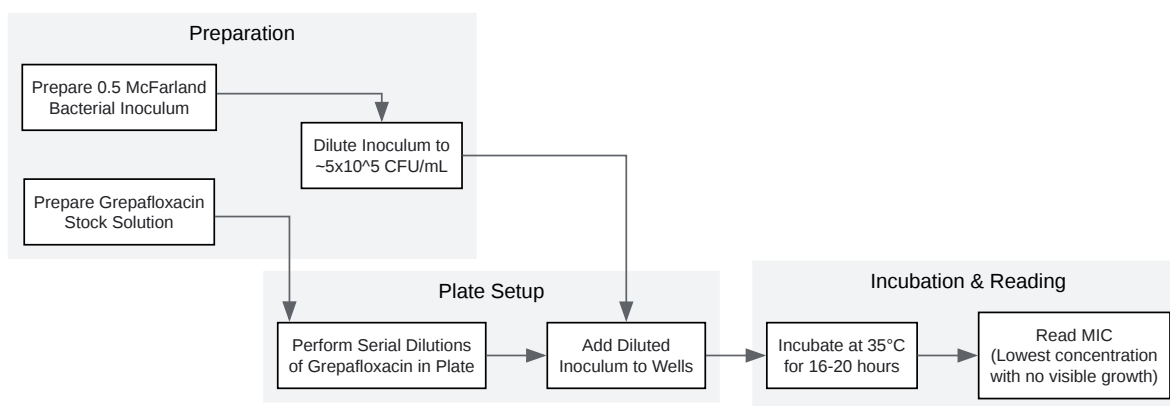
### c. Procedure:

- Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[\[5\]](#)[\[13\]](#)
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[\[13\]](#)
- Aseptically apply the 5 µg grepafloxacin disk to the surface of the agar.
- Gently press the disk to ensure complete contact with the agar.
- Incubate the plates in an inverted position at  $35 \pm 2^{\circ}\text{C}$  for 16-18 hours (20-24 hours for fastidious organisms).[\[5\]](#)

### d. Interpretation of Results:

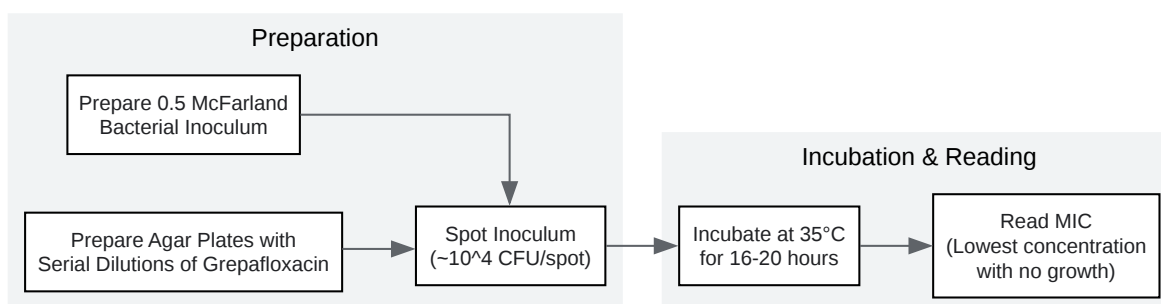
- After incubation, measure the diameter of the zone of complete inhibition in millimeters.
- Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

## Visualizations



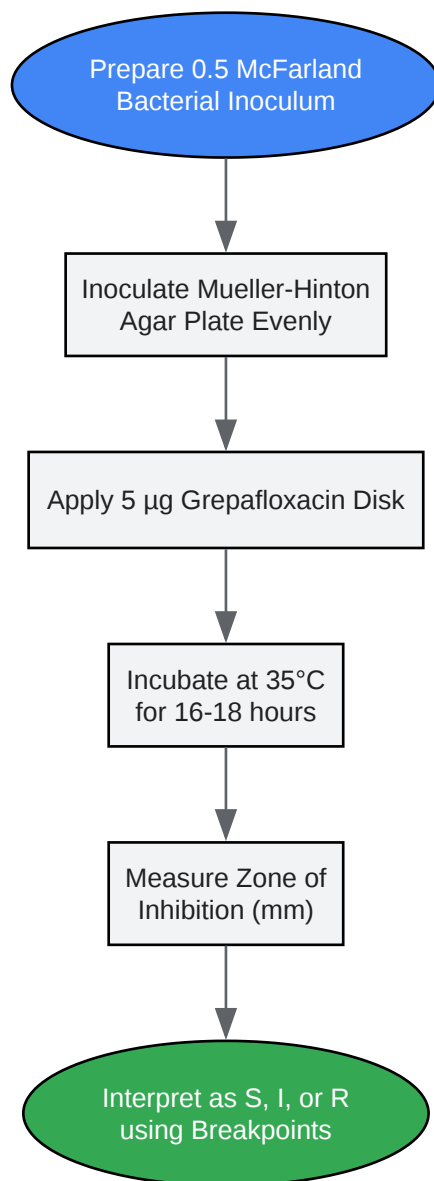
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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Agar Dilution Susceptibility Testing.



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Caption: Workflow for Disk Diffusion Susceptibility Testing.

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